Reduced Lipophilicity vs. C6 Regioisomer
The C5 boronic acid isomer exhibits markedly lower lipophilicity than the C6 isomer, as quantified by calculated LogP values. This difference impacts membrane permeability, solubility, and off-target binding [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | -0.9859 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-6-ylboronic acid (LogP = 0.72) |
| Quantified Difference | ΔLogP = -1.7059 (lower by >1.7 log units) |
| Conditions | Computed values from chemical databases; standard calculation methods |
Why This Matters
A >1.7 log unit difference in LogP is substantial in medicinal chemistry, indicating the C5 isomer is significantly more hydrophilic, which can improve aqueous solubility and reduce non-specific binding, making it a preferred choice for developing polar drug candidates.
- [1] Chemsrc. (2024). Imidazo[1,2-a]pyridin-6-ylboronic acid. LogP Data. View Source
